4-Amino-3-(4-fluorophenyl)butanoic acid, or baclofen, is a synthetic derivative of the naturally occurring inhibitory neurotransmitter gamma-aminobutyric acid (GABA). [] Classified as a gamma-aminobutyric acid B (GABAB) receptor agonist, [, ] baclofen plays a significant role in scientific research, particularly in neuroscience and pharmacology. It serves as a valuable tool for investigating GABAB receptor function, neurotransmission processes, and potential therapeutic targets for neurological disorders. [, ]
4-Amino-3-(4-fluorophenyl)butanoic acid is classified as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 197.21 g/mol . The compound is notable for the presence of a fluorine atom on the phenyl ring, which enhances its chemical stability and lipophilicity, making it a valuable candidate for various scientific applications.
The synthesis of 4-amino-3-(4-fluorophenyl)butanoic acid typically involves several methods aimed at achieving high yield and purity.
Common Synthesis Methods:
The molecular structure of 4-amino-3-(4-fluorophenyl)butanoic acid features a butanoic acid backbone with an amino group at the fourth position and a para-fluorophenyl group at the third position.
Key Structural Details:
The presence of the fluorine atom in the phenyl ring significantly influences the compound's reactivity and biological activity by enhancing electronic properties .
4-Amino-3-(4-fluorophenyl)butanoic acid can participate in various chemical reactions:
Types of Reactions:
The mechanism of action for 4-amino-3-(4-fluorophenyl)butanoic acid is primarily studied in relation to its potential biological activities. It has been investigated for its interactions with neurotransmitter receptors:
This mechanism suggests that it could have therapeutic implications in treating neurological disorders by modulating GABAergic activity.
The physical and chemical properties of 4-amino-3-(4-fluorophenyl)butanoic acid include:
These properties make it suitable for various applications in biological systems .
4-Amino-3-(4-fluorophenyl)butanoic acid has diverse applications across multiple fields:
The enantioselective synthesis of 4-Amino-3-(4-fluorophenyl)butanoic acid hinges on advanced chiral induction strategies. A Pd(II)-catalyzed enantioselective C(sp³)-H arylation methodology employs the chiral ligand acetyl-protected amino quinoline (APAQ) to construct the stereogenic center. This approach transforms GABA into enantiomerically enriched fluorophenyl derivatives with up to 74% enantiomeric excess (ee) for the R-enantiomer [4]. The S-enantiomer (CAS: 747371-90-0) and R-enantiomer (CAS: 741217-33-4) are commercially isolated using chiral stationary phase chromatography or enzymatic resolution, confirming the demand for both configurations in pharmacological research . For industrial applications, reductive amination of 4-(4-fluorophenyl)-3-oxobutanoic acid using asymmetric hydrogenation catalysts (e.g., Ru-BINAP) delivers higher ee (>90%) but requires expensive noble metals [9].
Table 1: Enantiomer Specifications
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 741217-33-4 | 747371-90-0 |
Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₂FNO₂ |
Specific Rotation | Not reported | Not reported |
Chiral Purity Methods | HPLC (Chiralcel OD-H) | HPLC (Chiralcel OD-H) |
Incorporating the 4-fluorophenyl moiety leverages transition-metal catalysis and classical organic transformations:
Table 2: Catalytic Performance Comparison
Method | Catalyst System | Yield Range | Key Limitation |
---|---|---|---|
Pd-Catalyzed C–H Arylation | Pd(OAc)₂/APAQ | 45–65% | Moderate ee (≤74%) |
Friedel-Crafts Alkylation | AlCl₃ | 70–85% | Racemic output |
Bismuth(V) Umpolung | ArBi(OAc)₄ | 60–80% | Requires anhydrous conditions |
Purifying enantiopure 4-Amino-3-(4-fluorophenyl)butanoic acid demands orthogonal techniques due to its zwitterionic nature:
Translating lab-scale syntheses to industrial production faces significant hurdles:
Table 3: Scalability Parameters
Challenge | Laboratory Workaround | Industrial Scalability Gap |
---|---|---|
Catalyst Efficiency | Pd(0) nanoparticle recycling | Limited catalyst reuse cycles |
Purification | Gradient HPLC | Low throughput; high solvent use |
Thermal Stability | Low-temperature hydrolysis | Energy-intensive cooling required |
Byproduct Management | Ion-exchange resins | Costly wastewater treatment |
Concluding Remarks
The synthesis of 4-Amino-3-(4-fluorophenyl)butanoic acid exemplifies progress in stereoselective C–H functionalization and catalytic arylation, yet industrial adoption requires innovations in catalyst design and purification. Resolving scalability challenges will unlock its potential as a precursor to GABA_B receptor modulators and other fluorinated pharmaceuticals [4] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9